5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyrazole and tetrahydropyridine moieties. Heterocyclic compounds are widely studied due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization to form the tetrahydropyridine ring. The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted in industrial processes .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce piperidine derivatives .
Scientific Research Applications
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole moiety and are known for their diverse applications in medicinal chemistry.
Imidazole Derivatives: Similar to pyrazoles, imidazoles are five-membered heterocycles with nitrogen atoms and exhibit a wide range of biological activities.
Uniqueness
5-(3-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine is unique due to the presence of both pyrazole and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-(5-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H13N3/c1-7-9(6-11-12-7)8-3-2-4-10-5-8/h3,6,10H,2,4-5H2,1H3,(H,11,12) |
InChI Key |
DSIGGHKDXIJEDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C2=CCCNC2 |
Origin of Product |
United States |
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